molecular formula C12H14O5 B078654 Butyl 4-Carboxyphenyl Carbonate CAS No. 14180-12-2

Butyl 4-Carboxyphenyl Carbonate

Cat. No.: B078654
CAS No.: 14180-12-2
M. Wt: 238.24 g/mol
InChI Key: GNBKEARJFHTJMV-UHFFFAOYSA-N
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Description

Butyl 4-Carboxyphenyl Carbonate is an organic compound with the molecular formula C12H14O5. It is a white to almost white powder or crystalline solid with a melting point of approximately 146°C . This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 4-Carboxyphenyl Carbonate can be synthesized through the esterification of 4-carboxyphenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyl 4-Carboxyphenyl Carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.

    Industry: It is used in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of Butyl 4-Carboxyphenyl Carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release 4-carboxyphenol and butanol, which can then participate in further biochemical reactions. The aromatic ring allows for interactions with enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

  • Methyl 4-Carboxyphenyl Carbonate
  • Ethyl 4-Carboxyphenyl Carbonate
  • Propyl 4-Carboxyphenyl Carbonate

Comparison: Butyl 4-Carboxyphenyl Carbonate is unique due to its butyl group, which provides different solubility and reactivity compared to its methyl, ethyl, and propyl counterparts. The butyl group also influences the compound’s physical properties, such as melting point and stability .

Biological Activity

Butyl 4-Carboxyphenyl Carbonate (BCPC) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of BCPC, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

BCPC is a carbonate ester with the following structural formula:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This compound features a butyl group attached to a phenyl ring that carries a carboxylic acid functional group, which may influence its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of BCPC can be attributed to several mechanisms:

  • Antioxidant Activity : BCPC has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Preliminary studies indicate that BCPC may inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory processes. This could have implications for diseases characterized by chronic inflammation.
  • Neuroprotective Properties : There is emerging evidence that BCPC may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to mitigate the toxicity associated with amyloid-beta peptides.

In Vitro Studies

In vitro studies have demonstrated that BCPC can enhance cell viability in the presence of neurotoxic agents. For instance, astrocytes treated with amyloid-beta showed reduced viability; however, co-treatment with BCPC improved cell survival rates significantly.

TreatmentCell Viability (%)
Control100
Aβ 1-4243.78 ± 7.17
Aβ 1-42 + BCPC62.98 ± 4.92

These results suggest that BCPC may protect astrocytes from oxidative stress induced by amyloid-beta aggregates .

In Vivo Studies

In vivo studies using animal models have further supported the neuroprotective role of BCPC. In a scopolamine-induced model of Alzheimer's disease, animals treated with BCPC exhibited lower levels of amyloid-beta and improved cognitive function compared to untreated controls.

GroupAβ Levels (ng/mL)Cognitive Function Score
ControlHighLow
ScopolamineVery HighVery Low
Scopolamine + BCPCModerateImproved

These findings indicate that BCPC may not only reduce amyloid-beta levels but also enhance cognitive performance in affected individuals .

Case Studies

  • Neuroprotection Against Amyloid Toxicity : In a study examining the effects of various compounds on neuroprotection, BCPC was found to significantly reduce neuronal death induced by amyloid-beta peptides in cultured neurons. The mechanism was linked to reduced oxidative stress and inflammation .
  • Potential Use in Chronic Inflammatory Conditions : A recent investigation into the anti-inflammatory properties of BCPC revealed its ability to inhibit TNF-α production in macrophage cultures, suggesting potential therapeutic applications in chronic inflammatory diseases .

Properties

IUPAC Name

4-butoxycarbonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBKEARJFHTJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343001
Record name Butyl 4-Carboxyphenyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14180-12-2
Record name 4-[(Butoxycarbonyl)oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14180-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 4-Carboxyphenyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 4-Carboxyphenyl Carbonate
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